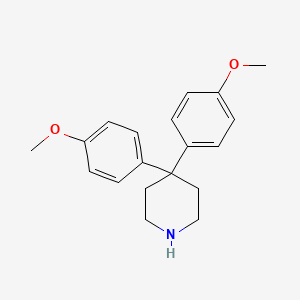

4,4-Bis(4-methoxyphenyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4-Bis(4-methoxyphenyl)piperidine is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antihistamine Properties

Research indicates that piperidine derivatives, including 4,4-Bis(4-methoxyphenyl)piperidine, exhibit potent selective histamine H1-receptor blocking properties. These compounds have been shown to relax bronchial and vascular smooth muscle, making them potential candidates for treating respiratory conditions such as asthma and allergic rhinitis. In vitro studies demonstrate their ability to inhibit the constrictor effects of various agonists, including noradrenaline and histamine .

1.2 Opioid Receptor Antagonism

While this compound itself is not directly classified as an opioid receptor antagonist, it belongs to a broader class of piperidine derivatives that have been explored for opioid receptor interactions. The structural similarities among these compounds suggest potential for developing novel opioid receptor antagonists aimed at treating conditions like obesity and substance abuse disorders .

Medicinal Chemistry

2.1 Synthesis and Derivative Development

The synthesis of this compound involves various methods that can yield derivatives with enhanced pharmacological profiles. This compound serves as a lead structure in medicinal chemistry for developing new drugs targeting specific biological pathways. For instance, modifications to the piperidine ring or the methoxyphenyl groups can lead to compounds with improved efficacy or reduced side effects .

2.2 Case Studies in Drug Development

A notable case study involves the development of a series of piperidine derivatives based on the core structure of this compound. These derivatives were evaluated for their biological activity against tyrosinase, an enzyme implicated in melanin biosynthesis. Some derivatives demonstrated significant inhibitory effects on tyrosinase activity, indicating potential applications in treating hyperpigmentation disorders .

Toxicological Considerations

Toxicological assessments are crucial for evaluating the safety profile of this compound and its derivatives. Studies have indicated that while some derivatives exhibit beneficial pharmacological effects, they may also present risks such as acute toxicity upon ingestion or skin irritation upon contact . Understanding these toxicological aspects is essential for advancing these compounds into clinical applications.

Data Table: Summary of Biological Activities

Propiedades

Número CAS |

99408-36-3 |

|---|---|

Fórmula molecular |

C19H23NO2 |

Peso molecular |

297.4 g/mol |

Nombre IUPAC |

4,4-bis(4-methoxyphenyl)piperidine |

InChI |

InChI=1S/C19H23NO2/c1-21-17-7-3-15(4-8-17)19(11-13-20-14-12-19)16-5-9-18(22-2)10-6-16/h3-10,20H,11-14H2,1-2H3 |

Clave InChI |

BXWPWSIQHONFAO-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C2(CCNCC2)C3=CC=C(C=C3)OC |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.